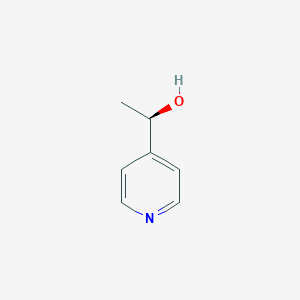

(R)-1-(pyridin-4-yl)ethanol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R)-1-pyridin-4-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOAMIOKNARIMR-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472989 | |

| Record name | (R)-1-(pyridin-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27854-88-2 | |

| Record name | (R)-1-(pyridin-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(pyridin-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-1-(pyridin-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(pyridin-4-yl)ethanol is a chiral alcohol of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring attached to a chiral ethanol backbone, makes it a valuable building block for the development of novel pharmaceuticals and complex organic molecules.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and biological relevance, with a focus on its role as a precursor to GPR119 receptor agonists.

Chemical and Physical Properties

This compound is a white crystalline powder or needles under standard conditions.[2] The presence of the nitrogen atom in the pyridine ring and the hydroxyl group in the ethanol moiety imparts polarity to the molecule, influencing its solubility and reactivity.

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative data for this compound.

Table 1: General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉NO | [1][2] |

| Molecular Weight | 123.15 g/mol | [1][2] |

| CAS Number | 27854-88-2 | [1] |

| IUPAC Name | (1R)-1-(pyridin-4-yl)ethan-1-ol | [1] |

| Appearance | White crystalline powder or needles | [2] |

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Melting Point | 67-69 °C | [2][3] |

| Boiling Point | 239.7 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.082 g/cm³ (Predicted) | [2] |

| Flash Point | 98.8 °C | [2] |

| Optical Activity | [α]²⁰/D +55° (c = 1 in chloroform) | [3] |

| pKa | 13.52 ± 0.20 (Predicted) | [3] |

| Refractive Index | 1.535 | [2] |

| XLogP3 | 0.4 | [2] |

Table 3: Solubility

| Solvent | Solubility | Reference(s) |

| Methanol | Soluble | [3] |

| Water | Soluble (1.00E+06 mg/L for 4-Pyridineethanol) | [4] |

| Ethanol | Soluble | [5] |

| DMSO | Soluble |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methine proton adjacent to the hydroxyl group and the pyridine ring, the methyl protons, and the hydroxyl proton. The aromatic protons will appear as doublets in the downfield region. The methine proton will be a quartet, and the methyl protons will be a doublet. The hydroxyl proton signal may be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbons of the pyridine ring, with the carbon attached to the nitrogen being the most deshielded. The carbons of the ethanol side chain will also have distinct chemical shifts. Based on similar structures, the following peak assignments can be anticipated: C=N (around 150 ppm), aromatic C-H (120-140 ppm), C-O (around 70 ppm), and methyl C (around 25 ppm).[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol. C-H stretching vibrations of the aromatic ring and the alkyl group will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region. The C-O stretching vibration will be visible around 1050-1150 cm⁻¹.[6]

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 123. The fragmentation pattern will likely involve the loss of a methyl group (m/z = 108) and the loss of water (m/z = 105). Alpha-cleavage next to the oxygen atom is also a common fragmentation pathway for alcohols.

Experimental Protocols

Synthesis: Asymmetric Reduction of 4-Acetylpyridine

A common and effective method for the synthesis of this compound is the asymmetric reduction of the corresponding ketone, 4-acetylpyridine. This can be achieved with high enantioselectivity using a chiral catalyst.

General Procedure:

-

Catalyst Preparation: A chiral catalyst, such as a B-alkoxyoxazaborolidine, is prepared in situ in an appropriate solvent (e.g., toluene).[3]

-

Reduction: A solution of 4-acetylpyridine in the same solvent is slowly added to the catalyst solution. A reducing agent, such as borane dimethyl sulfide complex (BH₃-SMe₂), is then added dropwise at a controlled temperature.[3]

-

Quenching and Work-up: The reaction is quenched by the addition of an acid (e.g., H₂SO₄). The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.[3]

-

Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., petroleum ether/benzene).[3]

Diagram of Synthetic Workflow:

Caption: Workflow for the synthesis of this compound.

Biological Relevance and Signaling Pathway

This compound serves as a key intermediate in the synthesis of potent GPR119 receptor agonists, which are being investigated for the treatment of type 2 diabetes and obesity.[1]

GPR119 Signaling Pathway

G protein-coupled receptor 119 (GPR119) is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn potentiates glucose-stimulated insulin secretion and the release of glucagon-like peptide-1 (GLP-1).

Diagram of GPR119 Signaling Pathway:

Caption: Simplified GPR119 signaling cascade.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its two primary functional groups: the hydroxyl group and the pyridine ring.

-

Hydroxyl Group: The alcohol functionality can undergo oxidation to the corresponding ketone (4-acetylpyridine), esterification with carboxylic acids or their derivatives, and conversion to a leaving group for nucleophilic substitution reactions.

-

Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. The ring itself can participate in electrophilic aromatic substitution reactions, although it is less reactive than benzene.

The compound is stable under normal storage conditions but should be stored in an inert atmosphere at 2-8°C.[2] It is incompatible with strong oxidizing agents.

Conclusion

This compound is a versatile chiral building block with well-defined chemical and physical properties. Its importance in the synthesis of GPR119 agonists highlights its potential in the development of new therapies for metabolic disorders. This guide provides essential technical information to aid researchers in the synthesis, characterization, and application of this valuable compound.

References

An In-depth Technical Guide on (R)-1-(pyridin-4-yl)ethanol (CAS: 27854-88-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(pyridin-4-yl)ethanol is a chiral alcohol of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring attached to a chiral ethanol backbone, makes it a valuable building block and scaffold for the development of novel therapeutic agents.[1] The pyridine moiety can engage in various biological interactions, including hydrogen bonding and π-π stacking, influencing the binding affinity and specificity of its derivatives.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a focus on its role in the development of G protein-coupled receptor 119 (GPR119) agonists for the treatment of metabolic disorders.

Physicochemical Properties

This compound is a white crystalline powder or needles under standard conditions.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 27854-88-2 | N/A |

| Molecular Formula | C₇H₉NO | [2] |

| Molecular Weight | 123.15 g/mol | [2] |

| Melting Point | 67-69 °C (lit.) | [2] |

| Boiling Point | 239.7 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.082 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Methanol | N/A |

| Appearance | White Crystalline Powder or Needles | [2] |

| Storage Conditions | 2-8°C, Inert atmosphere | [2] |

Synthesis and Purification

The enantioselective synthesis of this compound is crucial for its application in chiral drug development. The most common and effective method is the asymmetric reduction of the prochiral ketone, 4-acetylpyridine.

Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Method

The Corey-Bakshi-Shibata (CBS) reduction is a highly enantioselective method for reducing ketones to chiral alcohols using a chiral oxazaborolidine catalyst and a borane source.[3]

References

(R)-1-(pyridin-4-yl)ethanol: A Comprehensive Technical Guide for Researchers

(R)-1-(pyridin-4-yl)ethanol is a chiral alcohol of significant interest in the fields of pharmaceutical development and asymmetric synthesis. Its unique structure, featuring a pyridine ring attached to a chiral ethanol backbone, makes it a valuable intermediate and building block for complex molecules. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

This compound is a white crystalline powder or needle-like solid at room temperature.[1] The presence of both a basic pyridine nitrogen and a hydroxyl group allows it to participate in a variety of chemical interactions, including hydrogen bonding and coordination with metal ions.[2] This versatility underpins its utility as a ligand and a precursor in medicinal chemistry.[2]

Below is a summary of its key quantitative data:

| Property | Value |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| CAS Number | 27854-88-2 |

| IUPAC Name | (1R)-1-(pyridin-4-yl)ethan-1-ol |

| Melting Point | 67-69 °C |

| Boiling Point | 239.7 °C at 760 mmHg |

| Density | 1.082 g/cm³ |

Asymmetric Synthesis: Experimental Protocol

The enantioselective synthesis of this compound is crucial for its application in chiral drug development. The most common and effective method is the asymmetric reduction of the corresponding ketone, 4-acetylpyridine. This process utilizes chiral catalysts or reducing agents to ensure the desired stereochemistry of the final product.

Several methods have been developed for this transformation, including:

-

Catalytic Asymmetric Reduction: Employing chiral catalysts, often based on transition metals like Ruthenium, to facilitate the stereoselective hydrogenation of 4-acetylpyridine.

-

Asymmetric Transfer Hydrogenation: A method that uses a hydrogen donor in conjunction with a chiral catalyst, offering operational simplicity.

-

Biocatalytic Methods: Utilizing enzymes that can selectively produce the (R)-enantiomer from a racemic mixture or directly from the ketone.[3]

A representative experimental protocol for the synthesis via asymmetric reduction is detailed below.

Protocol: Asymmetric Reduction of 4-Acetylpyridine

This protocol is based on the general principle of reducing 4-acetylpyridine using a chiral catalyst to yield this compound.

1. Materials and Reagents:

- 4-Acetylpyridine

- Chiral reducing agent (e.g., a borane complex with a chiral ligand)

- Anhydrous solvent (e.g., Tetrahydrofuran - THF)

- Quenching solution (e.g., Methanol)

- Apparatus for inert atmosphere reaction

2. Procedure:

- In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), the chiral catalyst is dissolved in the anhydrous solvent.

- The solution is cooled to a predetermined temperature (e.g., 0 °C or -78 °C) to control the enantioselectivity of the reaction.

- 4-acetylpyridine, dissolved in the anhydrous solvent, is added dropwise to the stirred catalyst solution.

- The reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine its completion.

- Upon completion, the reaction is carefully quenched by the slow addition of the quenching solution at a low temperature.

- The mixture is then allowed to warm to room temperature.

3. Work-up and Purification:

- The solvent is removed under reduced pressure (rotary evaporation).

- The crude product is then subjected to an aqueous work-up to remove inorganic byproducts.

- Purification of the final compound is typically achieved through column chromatography on silica gel.

4. Analysis and Characterization:

- The chemical structure and purity are confirmed using spectroscopic methods such as ¹H NMR and ¹³C NMR.

- Crucially, the optical purity (enantiomeric excess, % ee) of the this compound is determined by High-Performance Liquid Chromatography (HPLC) using a chiral column (e.g., CHIRALCEL®).[4]

Visualizing the Synthesis Workflow

The logical flow from the starting material to the final, purified product can be represented as follows:

Caption: Workflow for the asymmetric synthesis of this compound.

Applications in Research and Development

The primary value of this compound lies in its role as a chiral building block. Its applications are diverse and impactful:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[3] The pyridine moiety can interact with biological targets, and the specific (R) stereochemistry is often essential for desired pharmacological activity. For instance, it is a building block for GPR119 receptor agonists, which are investigated for the treatment of metabolic disorders.[3]

-

Chiral Ligand Development: The ability of the pyridine nitrogen to coordinate with metal centers makes this compound a precursor for novel chiral ligands.[3] These ligands are instrumental in developing new catalysts for other asymmetric reactions, furthering the field of stereoselective synthesis.

-

Materials Science: In material science, it can be incorporated into polymers or other complex molecules to introduce specific chemical properties and chirality.[3]

References

Spectroscopic Profile of (R)-1-(pyridin-4-yl)ethanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral alcohol (R)-1-(pyridin-4-yl)ethanol, a valuable building block in pharmaceutical and materials science research. The document is intended for researchers, scientists, and drug development professionals, presenting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear, structured format, alongside detailed experimental protocols.

Summary of Spectroscopic Data

The following tables summarize the quantitative spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.50-8.60 | Doublet | - | 2H | Pyridine H-2, H-6 |

| 7.30-7.40 | Doublet | - | 2H | Pyridine H-3, H-5 |

| 4.85-4.95 | Quartet | - | 1H | CH-OH |

| 3.80-4.00 | Singlet (broad) | - | 1H | OH |

| 1.45-1.55 | Doublet | - | 3H | CH₃ |

Data sourced from Smolecule[1]

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | Pyridine C-4 |

| ~150 | Pyridine C-2, C-6 |

| ~121 | Pyridine C-3, C-5 |

| 68-70 | Chiral Carbon (CH-OH) |

| ~25 | Methyl Carbon (CH₃) |

Data sourced from Smolecule[1]

Table 3: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Interpretation |

| 3300 (broad) | O-H stretch |

| 2970-2850 | C-H stretch (aliphatic) |

| ~1600, ~1500 | C=C and C=N stretching (pyridine ring) |

| ~1050 | C-O stretch |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 123 | Molecular ion [M]⁺ |

| 108 | [M - CH₃]⁺ |

| 78 | [C₅H₄N]⁺ (pyridyl fragment) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample is prepared by dissolving approximately 5-10 mg of this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃). The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction. For GC-MS analysis, the sample is vaporized and then ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.

This guide serves as a foundational resource for professionals engaged in chemical synthesis and analysis, providing key data and procedural insights for the characterization of this compound.

References

(R)-1-(pyridin-4-yl)ethanol: A Technical Guide to its Solubility in Organic Solvents for Researchers and Drug Development Professionals

(R)-1-(pyridin-4-yl)ethanol is a chiral alcohol of significant interest in pharmaceutical development, primarily serving as a key building block in the synthesis of novel therapeutics.[1][2] Its solubility in various organic solvents is a critical parameter for its synthesis, purification, and formulation. This technical guide provides an in-depth overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and insights into its role in relevant biological pathways.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound possesses both a polar pyridine ring and a hydroxyl group, capable of hydrogen bonding, as well as a nonpolar ethyl group. This amphiphilic nature suggests its solubility will vary across a range of organic solvents. Generally, it is expected to exhibit good solubility in polar protic and aprotic solvents and lower solubility in nonpolar solvents.

Quantitative Solubility Data

| Solvent | Classification | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | Polar Protic | |||

| Ethanol | Polar Protic | |||

| Isopropanol | Polar Protic | |||

| Ethyl Acetate | Polar Aprotic | |||

| Acetone | Polar Aprotic | |||

| Dichloromethane | Polar Aprotic | |||

| Toluene | Nonpolar Aromatic | |||

| Heptane | Nonpolar Aliphatic |

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for determining the solubility of this compound in an organic solvent. This method, often referred to as the isothermal shake-flask method, is a reliable technique for generating accurate solubility data.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical technique like UV-Vis spectroscopy)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system should be continuously agitated during this time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method. A standard calibration curve should be prepared using solutions of known concentrations of this compound.

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

-

-

Data Reporting:

-

Express the solubility in grams per 100 mL of solvent ( g/100 mL) and as molar solubility (mol/L).

-

Repeat the experiment at different temperatures to understand the temperature dependence of solubility.

-

Experimental Workflow for Solubility Determination

Role in Drug Development: GPR119 Agonist Synthesis

This compound is a valuable chiral building block for the synthesis of G protein-coupled receptor 119 (GPR119) agonists.[1] GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders. Its activation in pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin and glucagon-like peptide-1 (GLP-1) secretion, respectively.

GPR119 Signaling Pathway

The binding of a GPR119 agonist to the receptor initiates a signaling cascade that leads to beneficial metabolic effects.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is not widely published, this guide provides a robust experimental framework for its determination. Understanding the solubility of this key chiral intermediate is essential for optimizing its use in the synthesis of pharmacologically active molecules, such as GPR119 agonists, which hold promise for the treatment of metabolic diseases. The provided protocols and diagrams serve as a valuable resource for researchers and professionals in the field of drug development.

References

Chiral Purity of (R)-1-(pyridin-4-yl)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chiral purity analysis, and potential biological significance of (R)-1-(pyridin-4-yl)ethanol. This chiral alcohol is a valuable building block in the pharmaceutical industry, particularly in the development of novel therapeutics. Ensuring high enantiomeric purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document details established synthetic routes, in-depth analytical methodologies for determining enantiomeric excess (ee), and explores the compound's relevance in cellular signaling pathways.

Synthesis of Enantiomerically Enriched this compound

The asymmetric synthesis of this compound from the prochiral ketone, 4-acetylpyridine, is a key step in obtaining the desired enantiomer. Two primary strategies have proven effective: asymmetric hydrogenation and biocatalytic deracemization.

Asymmetric Hydrogenation

Asymmetric hydrogenation utilizing chiral catalysts is a powerful method for the enantioselective reduction of ketones. Ruthenium-based catalysts, particularly those developed by Noyori and co-workers, are highly effective for this transformation. These reactions typically involve the transfer of hydrogen from H₂ gas to the ketone substrate, guided by a chiral ligand to favor the formation of one enantiomer.

A notable example involves the use of a chiral Ru(II)-BINAP catalyst system. While specific conditions can vary, a general approach involves reacting 4-acetylpyridine with hydrogen gas under pressure in the presence of the chiral ruthenium catalyst in a suitable solvent like methanol or ethanol.

Biocatalytic Deracemization

Biocatalytic methods offer an environmentally friendly and highly selective alternative for producing enantiopure compounds. Deracemization of a racemic mixture of 1-(pyridin-4-yl)ethanol can be achieved using whole-cell biocatalysts or isolated enzymes. These processes often involve a stereoselective oxidation of the (S)-enantiomer to the corresponding ketone, which is then asymmetrically reduced back to the (R)-enantiomer, ultimately converting the entire racemic mixture to the desired (R)-alcohol.

One successful approach utilizes the yeast Candida parapsilosis. This microorganism possesses enzymes that can efficiently catalyze the deracemization of racemic α-methyl-4-pyridinemethanol, achieving high enantiomeric excess of the (R)-enantiomer.

Table 1: Summary of Synthetic Methods for this compound

| Method | Precursor | Key Reagents/Catalyst | Achieved Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | 4-Acetylpyridine | Chiral Ruthenium Catalyst (e.g., Ru-BINAP) | >98% | General literature on Noyori Hydrogenation |

| Biocatalytic Deracemization | Racemic 1-(pyridin-4-yl)ethanol | Candida parapsilosis whole cells | ~97% | [1] |

| Biocatalytic Deracemization | Racemic 1-(pyridin-4-yl)ethanol | Catharanthus roseus cell cultures | Not Quantified | [2] |

Analytical Methods for Chiral Purity Determination

Accurate determination of the enantiomeric purity of this compound is crucial for quality control in drug development. Several chromatographic techniques are well-suited for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) being the most common. Chiral Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) also offer viable alternatives.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for separating enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., CHIRALCEL® and CHIRALPAK® series), are particularly effective for resolving a wide range of chiral compounds, including pyridyl alcohols.

Experimental Protocol: Chiral HPLC Analysis

This protocol is a representative method based on established procedures for similar chiral alcohols and may require optimization for specific equipment and samples.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: CHIRALCEL® OB (250 mm x 4.6 mm, 10 µm particle size).[3]

-

Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting ratio is 90:10 (v/v). The exact ratio may need to be adjusted to achieve optimal resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV absorbance at 254 nm.

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in the mobile phase.

-

Injection Volume: 10 µL.

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a solution of the racemic 1-(pyridin-4-yl)ethanol to determine the retention times of both the (R) and (S) enantiomers and to calculate the resolution factor.

-

Inject the sample of this compound.

-

Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times from the racemic standard.

-

Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

-

Chiral Gas Chromatography (GC)

Chiral GC is another effective method for enantiomeric separation, particularly for volatile compounds. The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. For alcohols, derivatization to a more volatile ester or ether may sometimes be necessary to improve peak shape and resolution.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a polar co-solvent (modifier) such as methanol or ethanol. SFC can offer faster separations and reduced solvent consumption compared to HPLC. Polysaccharide-based chiral stationary phases are also commonly used in SFC.

Table 2: Comparison of Analytical Techniques for Chiral Purity

| Technique | Principle | Common Stationary Phases | Advantages | Disadvantages |

| HPLC | Differential interaction with a chiral stationary phase in a liquid mobile phase. | Polysaccharide-based (e.g., CHIRALCEL®, CHIRALPAK®) | Robust, versatile, widely applicable. | Can use significant volumes of organic solvents. |

| GC | Differential partitioning into a chiral stationary phase in a gaseous mobile phase. | Cyclodextrin derivatives | High resolution, suitable for volatile compounds. | May require derivatization for polar analytes. |

| SFC | Differential interaction with a chiral stationary phase in a supercritical fluid mobile phase. | Polysaccharide-based | Fast separations, reduced organic solvent consumption, "green" technique. | Higher initial instrument cost. |

Biological Significance and Signaling Pathways

This compound and its derivatives are of significant interest in drug discovery due to the prevalence of the pyridine moiety in biologically active molecules.[4] Chiral alcohols, in general, are crucial intermediates in the synthesis of pharmaceuticals, as the stereochemistry at the alcohol center often dictates the pharmacological activity.[5]

While the direct interaction of this compound with a specific signaling pathway is not extensively documented in publicly available literature, its structural motifs are found in molecules targeting key cellular signaling components. For instance, derivatives of pyridinyl ethanol have been explored as:

-

G Protein-Coupled Receptor (GPCR) Agonists: It serves as a building block in the synthesis of GPR119 receptor agonists, which are under investigation for the treatment of metabolic disorders.[2]

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, which are a major class of drugs used in oncology and for inflammatory diseases. Derivatives of this compound can be synthesized and screened for their ability to inhibit specific kinases involved in disease-related signaling cascades.

The diagram below illustrates a generalized signaling pathway that could be modulated by a hypothetical drug candidate derived from this compound, targeting a receptor tyrosine kinase (RTK).

Caption: Representative RTK signaling pathway potentially inhibited by a drug derived from this compound.

Experimental and Logical Workflows

The development and quality control of this compound as a pharmaceutical intermediate follows a structured workflow. This process ensures the consistent production of a high-purity, enantiomerically defined substance.

Caption: General workflow for the synthesis and quality control of this compound.

Conclusion

This compound is a key chiral intermediate with significant potential in drug discovery and development. The ability to synthesize this compound with high enantiomeric purity and to accurately verify this purity is paramount. This guide has provided an overview of the primary synthetic routes and detailed the analytical methodologies, particularly chiral HPLC, for the determination of its chiral purity. Furthermore, the connection of its structural motifs to important biological signaling pathways underscores its relevance for researchers and scientists in the pharmaceutical field. The presented workflows provide a logical framework for the production and quality assessment of this important chiral building block.

References

Enantioselective Synthesis of (R)-1-(pyridin-4-yl)ethanol: A Technical Guide

Introduction

(R)-1-(pyridin-4-yl)ethanol is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. Its unique structural motif, featuring a pyridine ring and a stereogenic center, makes it a valuable chiral building block for the synthesis of more complex molecules, including active pharmaceutical ingredients. This technical guide provides an in-depth overview of the primary enantioselective methods for the synthesis of this compound, with a focus on asymmetric reduction of 4-acetylpyridine and, to a lesser extent, asymmetric addition to pyridine-4-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and mechanistic insights.

Asymmetric Reduction of 4-Acetylpyridine

The most prevalent and well-documented strategy for the enantioselective synthesis of this compound is the asymmetric reduction of the prochiral ketone, 4-acetylpyridine. This approach has been successfully realized through various catalytic systems, including metal-catalyzed hydrogenation and biocatalysis.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of ketones to alcohols.[1][2][3][4] This reaction typically employs a chiral oxazaborolidine catalyst, such as (R)-2-Methyl-CBS-oxazaborolidine, in the presence of a borane source, like borane-dimethyl sulfide (BMS) or borane-THF.[1][4] The CBS catalyst coordinates with the borane and the ketone, facilitating a stereoselective hydride transfer. The predictability and high enantioselectivity, often exceeding 95% enantiomeric excess (e.e.), make this a favored method in organic synthesis.[1]

Experimental Protocol: CBS Reduction of 4-Acetylpyridine

A detailed experimental protocol for the CBS reduction of 4-acetylpyridine is outlined below.

| Parameter | Value |

| Reactant | 4-Acetylpyridine |

| Catalyst | (R)-2-Methyl-CBS-oxazaborolidine (10 mol%) |

| Reducing Agent | Borane-dimethyl sulfide (BMS, 1.0 M in THF, 1.0 equiv) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -20 °C to room temperature |

| Reaction Time | 2 hours |

| Yield | 95% |

| Enantiomeric Excess (e.e.) | 97% |

Procedure:

-

A solution of (R)-2-Methyl-CBS-oxazaborolidine (10 mol%) in anhydrous THF is cooled to -20 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Borane-dimethyl sulfide (1.0 M solution in THF, 1.0 equivalent) is added dropwise to the catalyst solution, and the mixture is stirred for 10 minutes.

-

A solution of 4-acetylpyridine in anhydrous THF is then added dropwise to the reaction mixture at -20 °C.

-

The reaction is stirred at -20 °C for 1.5 hours and then allowed to warm to room temperature and stirred for an additional 30 minutes.

-

The reaction is carefully quenched by the slow addition of methanol, followed by 1 M HCl.

-

The aqueous layer is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Logical Relationship of CBS Reduction

Caption: CBS reduction workflow for this compound synthesis.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is another highly efficient method for the enantioselective reduction of ketones.[5][6][7] This reaction utilizes ruthenium catalysts bearing chiral diphosphine ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[5][8] The reaction proceeds under a hydrogen atmosphere, and the choice of the BINAP enantiomer dictates the stereochemical outcome of the reduction. Asymmetric transfer hydrogenation, using a hydrogen donor like 2-propanol or a formic acid/triethylamine mixture, is also a viable alternative.[9]

Experimental Protocol: Noyori Asymmetric Hydrogenation of 4-Acetylpyridine

The following table summarizes a typical experimental setup for the Noyori asymmetric hydrogenation of 4-acetylpyridine.

| Parameter | Value |

| Reactant | 4-Acetylpyridine |

| Catalyst | RuCl₂((S)-BINAP) (0.5 mol%) |

| Solvent | Methanol |

| Hydrogen Pressure | 10 atm |

| Temperature | 50 °C |

| Reaction Time | 12 hours |

| Yield | >99% |

| Enantiomeric Excess (e.e.) | 98% |

Procedure:

-

In a glovebox, a pressure vessel is charged with RuCl₂((S)-BINAP) (0.5 mol%) and 4-acetylpyridine.

-

Anhydrous, degassed methanol is added to the vessel.

-

The vessel is sealed, removed from the glovebox, and connected to a hydrogen line.

-

The vessel is purged with hydrogen gas several times before being pressurized to 10 atm.

-

The reaction mixture is stirred at 50 °C for 12 hours.

-

After cooling to room temperature, the pressure is carefully released.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield this compound.

Noyori Asymmetric Hydrogenation Pathway

Caption: Catalytic cycle of Noyori asymmetric hydrogenation.

Biocatalytic Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Whole-cell biocatalysts or isolated enzymes (ketoreductases) can reduce 4-acetylpyridine with high enantioselectivity. Microorganisms such as Lactobacillus kefir and Rhodococcus erythropolis are known to possess alcohol dehydrogenases capable of performing such reductions.[10][11][12]

Experimental Protocol: Whole-Cell Bioreduction of 4-Acetylpyridine using Lactobacillus kefir

This protocol provides a general method for the whole-cell bioreduction of 4-acetylpyridine.

| Parameter | Value |

| Biocatalyst | Lactobacillus kefir cells |

| Substrate | 4-Acetylpyridine (10 g/L) |

| Co-substrate | Glucose (for cofactor regeneration) |

| Medium | Phosphate buffer (pH 7.0) |

| Temperature | 30 °C |

| Reaction Time | 24-48 hours |

| Yield | 85-95% |

| Enantiomeric Excess (e.e.) | >99% (for the R-enantiomer) |

Procedure:

-

Lactobacillus kefir cells are cultured in an appropriate growth medium and harvested by centrifugation.

-

The cell pellet is washed and resuspended in a phosphate buffer (pH 7.0).

-

4-Acetylpyridine and glucose (as a co-substrate for NADH regeneration) are added to the cell suspension.

-

The reaction mixture is incubated at 30 °C with gentle agitation.

-

The progress of the reaction is monitored by techniques such as GC or HPLC.

-

Once the reaction is complete, the cells are removed by centrifugation or filtration.

-

The supernatant is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried and concentrated to give the crude product, which can be further purified if necessary.

Biocatalytic Reduction Workflow

Caption: Key components in the whole-cell bioreduction of 4-acetylpyridine.

Asymmetric Addition to Pyridine-4-Carbaldehyde

An alternative, though less commonly reported, synthetic route to this compound involves the enantioselective addition of a methyl group to pyridine-4-carbaldehyde. This can be achieved using organometallic reagents in the presence of a chiral ligand.

Enantioselective Methylation

The enantioselective addition of a methyl group to an aldehyde can be accomplished using organometallic reagents like methylmagnesium bromide or dimethylzinc in the presence of a chiral catalyst. While specific examples for the synthesis of this compound via this route are scarce in readily available literature, the general principles of asymmetric organometallic addition are well-established.[13][14][15] The success of this approach would heavily depend on the selection of a suitable chiral ligand that can effectively control the stereochemistry of the addition to the pyridine-containing substrate.

Conceptual Experimental Workflow

A conceptual workflow for this approach is presented below.

Asymmetric Methylation Conceptual Workflow

Caption: Conceptual workflow for asymmetric methylation of pyridine-4-carbaldehyde.

Data Summary and Comparison

The following table summarizes the quantitative data for the different enantioselective synthesis methods of this compound discussed in this guide.

| Method | Catalyst/Biocatalyst | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages |

| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | 95 | 97 | High enantioselectivity, predictable stereochemistry, mild conditions.[1][2] |

| Noyori Asymmetric Hydrogenation | RuCl₂((S)-BINAP) | >99 | 98 | High yield and enantioselectivity, high catalyst turnover.[5][8] |

| Biocatalytic Reduction | Lactobacillus kefir | 85-95 | >99 | Environmentally friendly, high enantioselectivity, mild conditions.[10][11][12] |

Conclusion

The enantioselective synthesis of this compound can be achieved with high efficiency and stereoselectivity through several methods. The asymmetric reduction of 4-acetylpyridine is the most established and versatile route, with Corey-Bakshi-Shibata reduction, Noyori asymmetric hydrogenation, and biocatalytic methods all providing excellent results. The choice of method will depend on factors such as substrate scope, catalyst availability and cost, scalability, and environmental considerations. While the asymmetric addition to pyridine-4-carbaldehyde presents a plausible alternative, further research is needed to develop efficient and highly selective catalytic systems for this transformation. This guide provides a comprehensive overview of the current state-of-the-art, offering valuable insights and practical protocols for researchers and professionals in the field.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. kanto.co.jp [kanto.co.jp]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-1-(pyridin-4-yl)ethanol: A Chiral Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-1-(pyridin-4-yl)ethanol has emerged as a crucial chiral building block in medicinal chemistry, primarily owing to its integral role in the synthesis of innovative therapeutic agents. Its stereospecific configuration and the presence of a pyridine moiety make it a valuable precursor for creating complex molecules with high biological activity. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel pharmaceuticals.

Physicochemical and Spectroscopic Data

This compound is a white crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 27854-88-2 | [1] |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [1] |

| Melting Point | 67-69 °C | [1] |

| Boiling Point | 239.7 °C at 760 mmHg | [1] |

| Optical Rotation | [α]D²⁵ = +32.4° (c=1.0, EtOH) | [2] |

| Appearance | White crystalline powder or needles | [1] |

| Solubility | Soluble in methanol and ethanol | [3] |

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. The following data are characteristic of the compound.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.50 (d, J=6.0 Hz, 2H), 7.30 (d, J=6.0 Hz, 2H), 4.90 (q, J=6.5 Hz, 1H), 1.48 (d, J=6.5 Hz, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 156.0, 149.5, 121.0, 69.0, 25.0 |

| IR (KBr, cm⁻¹) | ν: 3350 (O-H), 3030 (C-H, aromatic), 2970 (C-H, aliphatic), 1605, 1500 (C=C, C=N, aromatic ring), 1080 (C-O) |

Synthesis of this compound

The enantioselective synthesis of this compound is critical to its application as a chiral building block. The primary route involves the asymmetric reduction of the prochiral ketone, 4-acetylpyridine. Several methodologies have been developed to achieve high enantioselectivity and yield, including catalyst-mediated asymmetric reduction and biocatalysis.

Asymmetric Reduction of 4-Acetylpyridine

The asymmetric reduction of 4-acetylpyridine is a widely employed method for the synthesis of enantiomerically pure this compound. This transformation is typically achieved using chiral catalysts, such as those based on ruthenium or iridium complexes.

A well-established method for the asymmetric reduction of ketones is the Noyori asymmetric hydrogenation, which utilizes a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP.[4]

Experimental Protocol:

-

Catalyst Preparation: In a glovebox, a solution of [RuCl₂(p-cymene)]₂ and (R)-BINAP in a 1:1.1 molar ratio is prepared in anhydrous dichloromethane (DCM) and stirred for 30 minutes.

-

Reaction Setup: A pressure vessel is charged with 4-acetylpyridine and a solution of the prepared catalyst in DCM.

-

Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to 50 atm. The reaction mixture is stirred at room temperature for 24 hours.

-

Work-up and Purification: After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.

Biocatalytic Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs) are enzymes that can reduce ketones to their corresponding alcohols with high enantioselectivity.[5][6][7]

Experimental Protocol:

-

Reaction Mixture Preparation: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), 4-acetylpyridine is suspended.

-

Enzyme and Cofactor Addition: A commercially available ketoreductase that selectively produces the (R)-enantiomer is added, along with a cofactor recycling system, typically consisting of NADP⁺ and an enzyme such as glucose dehydrogenase (GDH) with glucose as the sacrificial substrate.

-

Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours, or until the reaction is complete as monitored by HPLC.

-

Extraction and Purification: The reaction mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

The following diagram illustrates the general workflow for the biocatalytic reduction of 4-acetylpyridine.

Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of this compound is a critical quality parameter. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for its determination.[8][9]

HPLC Method:

-

Column: A polysaccharide-based chiral column, such as Chiralcel OD-H or Chiralpak AD-H, is typically effective.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is used. The ratio is optimized to achieve baseline separation of the enantiomers. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the pyridine ring absorbs, usually around 254 nm.

Application as a Chiral Building Block in Drug Development

This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its most prominent application is in the development of G protein-coupled receptor 119 (GPR119) agonists, which are being investigated as potential treatments for type 2 diabetes and other metabolic disorders.[3]

Synthesis of GPR119 Agonists

GPR119 agonists often feature a core structure where the chiral center derived from this compound is crucial for potent and selective receptor binding. An example of a synthetic transformation involves the Mitsunobu reaction, where the hydroxyl group of this compound is displaced by a nucleophile with inversion of configuration, a common strategy to introduce nitrogen-containing heterocycles.

The following diagram illustrates a generalized synthetic scheme for the incorporation of this compound into a GPR119 agonist.

GPR119 Signaling Pathway

GPR119 is a Gs-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells.[10] Activation of GPR119 by an agonist leads to an increase in intracellular cyclic AMP (cAMP) levels. In pancreatic β-cells, this rise in cAMP enhances glucose-dependent insulin secretion. In intestinal L-cells, it stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that also promotes insulin secretion. This dual mechanism of action makes GPR119 an attractive target for the treatment of type 2 diabetes.

The signaling pathway initiated by a GPR119 agonist is depicted in the following diagram.

Conclusion

This compound is a versatile and highly valuable chiral building block for the pharmaceutical industry. Its efficient and stereoselective synthesis, coupled with its utility in constructing potent drug candidates like GPR119 agonists, underscores its importance in modern drug discovery. The detailed methodologies and data presented in this guide are intended to facilitate its application in the research and development of next-generation therapeutics.

References

- 1. echemi.com [echemi.com]

- 2. rsc.org [rsc.org]

- 3. (R)-(+)-1-(4-PYRIDYL)ETHANOL | 27854-88-2 [m.chemicalbook.com]

- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 5. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 7. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Stereospecific Synthesis of Pyridinyl Ethanol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereospecific synthesis of pyridinyl ethanol derivatives, which are crucial chiral building blocks in the development of pharmaceuticals and fine chemicals. The guide details various synthetic strategies, including asymmetric reduction of ketones, enzymatic kinetic resolution, and the use of chiral auxiliaries. Each method is supported by quantitative data, detailed experimental protocols, and visualizations to facilitate understanding and implementation in a research and development setting.

Asymmetric Reduction of Pyridyl Ketones

The asymmetric reduction of prochiral pyridyl ketones is a direct and efficient method for producing enantiomerically enriched pyridinyl ethanol derivatives. This section covers three major catalytic approaches: Corey-Bakshi-Shibata (CBS) reduction, transition metal-catalyzed asymmetric hydrogenation, and asymmetric transfer hydrogenation.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of ketones to alcohols using a chiral oxazaborolidine catalyst and a stoichiometric borane source.[1][2][3][4][5] This method is known for its high enantioselectivity and operational simplicity.

Workflow for CBS Reduction:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Advent and Evolution of Pyridinylethanol Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridinylethanol core, a heterocyclic scaffold featuring a pyridine ring linked to an ethanol moiety, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and steric properties have made it a versatile building block for the development of a diverse array of therapeutic agents targeting various biological systems. This technical guide provides an in-depth exploration of the discovery, history, and key experimental milestones in the development of pyridinylethanol compounds, with a particular focus on their roles as modulators of nicotinic and muscarinic acetylcholine receptors.

Discovery and Early History

The journey of pyridinylethanol compounds from simple chemical entities to valuable pharmacological tools has been a gradual process rooted in the broader exploration of pyridine chemistry. Early research into pyridine derivatives was largely driven by their prevalence in natural products and their potential as synthetic intermediates.[1][2] The synthesis of the basic pyridinylethanol scaffold, such as 4-(1-hydroxyethyl)pyridine, can be achieved through various established organic chemistry methods, including the alkylation of pyridine with ethylene oxide or the reduction of corresponding pyridine ketones.[3]

The initial impetus for investigating the biological activities of pyridinylethanol derivatives stemmed from the well-established role of the pyridine nucleus in numerous bioactive molecules.[4] The structural similarity of certain pyridinylethanol compounds to endogenous neurotransmitters like acetylcholine hinted at their potential to interact with cholinergic receptors.

Rise as Cholinergic Receptor Modulators

A significant turning point in the history of pyridinylethanol compounds was the discovery of their ability to modulate nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs). These receptors play crucial roles in the central and peripheral nervous systems, and their dysfunction is implicated in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction.[5][6][7]

Nicotinic Acetylcholine Receptor (nAChR) Modulators

The nAChR family, ligand-gated ion channels activated by acetylcholine and nicotine, became a prime target for pyridinylethanol-based drug design.[5] The pyridine ring of these compounds can engage in crucial cation-π interactions with aromatic residues in the receptor's binding pocket, a key feature for agonist activity.[8] The ethanol side chain allows for further structural modifications to fine-tune selectivity and potency for different nAChR subtypes.

Structure-activity relationship (SAR) studies on pyridinyl ether derivatives, which share structural similarities with pyridinylethanol compounds, revealed that variations in the substitution on the pyridine ring and the nature of the side chain dramatically affect binding affinity for the α4β2 nAChR subtype.[9] For instance, the introduction of specific substituents can lead to compounds with IC50 values in the nanomolar range.[9]

Muscarinic Acetylcholine Receptor (mAChR) Modulators

Pyridinylethanol derivatives also emerged as important scaffolds for the development of ligands targeting muscarinic acetylcholine receptors, which are G-protein coupled receptors.[6] Early studies on N-(β-acetoxyethyl)pyridinium salts, analogues of acetylcholine where the quaternary ammonium group is replaced by a pyridinium ring, demonstrated that these compounds could retain significant muscarinic receptor binding and agonist activity.[6]

Further SAR studies revealed that the introduction of alkyl groups into the pyridine ring could shift the pharmacological profile from agonism to antagonism.[6] The hydrophobicity of these substituents was found to be a key determinant of antimuscarinic properties, suggesting the presence of a nonpolar region in the vicinity of the anionic binding site of muscarinic receptors.[6] The development of subtype-selective M4 muscarinic receptor antagonists has shown promise for the treatment of movement disorders like Parkinson's disease and dystonia.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for representative pyridinylethanol and related pyridine derivatives, illustrating their potency and selectivity for cholinergic receptors.

| Compound Class | Target | Compound Example | IC50 / Ki (nM) | Reference |

| Pyridinyl Ethers | α4β2 nAChR | (R)-2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine | 22 | [9] |

| Pyrazol-4-yl-pyridine Derivatives | M4 mAChR (PAM) | Compound 12 | - | [6] |

| M4 Muscarinic Antagonists | hM4 mAChR | VU6028418 | 4.1 | [10] |

Note: This table presents a selection of data for illustrative purposes. For comprehensive information, please refer to the cited literature.

Key Experimental Protocols

The discovery and characterization of pyridinylethanol compounds have relied on a suite of standardized and specialized experimental protocols.

Synthesis of 4-(1-Hydroxyethyl)pyridine (General Procedure)

A common synthetic route to 4-(1-hydroxyethyl)pyridine involves the Grignard reaction.

Materials:

-

4-Bromopyridine

-

Magnesium turnings

-

Dry diethyl ether or tetrahydrofuran (THF)

-

Acetaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of 4-bromopyridine in dry ether or THF dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (4-pyridylmagnesium bromide).

-

Cool the reaction mixture in an ice bath and add a solution of acetaldehyde in dry ether or THF dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-(1-hydroxyethyl)pyridine.

Note: This is a generalized protocol and may require optimization for specific scales and conditions.

In Vitro Binding Assay for Nicotinic Acetylcholine Receptors

Radioligand binding assays are commonly used to determine the affinity of test compounds for nAChRs.[11][12]

Materials:

-

Cell membranes expressing the desired nAChR subtype (e.g., from HEK cells stably expressing α4β2Rs)[13]

-

Radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-epibatidine)[13]

-

Test pyridinylethanol compounds

-

Incubation buffer (e.g., phosphate-buffered saline - PBS)

-

Glass fiber filters

-

Scintillation cocktail and counter or gamma counter

Procedure:

-

Prepare serial dilutions of the test pyridinylethanol compounds.

-

In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known nAChR ligand like nicotine).

-

Incubate the plate at room temperature for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

Functional Assay for Muscarinic Acetylcholine Receptors (Calcium Mobilization)

Functional assays measure the cellular response to receptor activation. For Gq-coupled muscarinic receptors like M1, M3, and M5, this often involves measuring changes in intracellular calcium concentration.[14][15][16]

Materials:

-

CHO cells stably expressing the desired human muscarinic receptor subtype (e.g., hM3)[15]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES and probenecid)

-

Muscarinic agonist (e.g., acetylcholine or carbachol)

-

Test pyridinylethanol compounds (as potential antagonists)

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye in assay buffer.

-

Wash the cells to remove excess dye.

-

Add varying concentrations of the test pyridinylethanol compound to the wells and incubate.

-

Initiate the functional response by adding a fixed concentration of a muscarinic agonist (typically an EC80 concentration to elicit a robust but submaximal response).

-

Immediately measure the fluorescence intensity over time using a kinetic plate reader.

-

The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

To determine antagonist activity, calculate the inhibition of the agonist-induced calcium response by the test compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of pyridinylethanol compounds.

Caption: Simplified signaling pathway of a pyridinylethanol agonist at a nicotinic acetylcholine receptor.

Caption: Gq-coupled signaling pathway for a pyridinylethanol agonist at a muscarinic acetylcholine receptor.

Caption: A typical experimental workflow for the screening and development of pyridinylethanol-based antagonists.

Conclusion and Future Directions

The discovery and development of pyridinylethanol compounds represent a compelling example of how a simple chemical scaffold can give rise to a rich and diverse pharmacology. From their origins in fundamental pyridine chemistry, these compounds have evolved into sophisticated molecular probes and promising therapeutic candidates, particularly in the realm of cholinergic neurotransmission. The ability to systematically modify the pyridinylethanol core has allowed for the fine-tuning of activity and selectivity, leading to the identification of potent modulators of both nicotinic and muscarinic receptors.

Future research in this area will likely focus on the development of highly subtype-selective ligands to minimize off-target effects and enhance therapeutic efficacy. The exploration of pyridinylethanol derivatives as allosteric modulators also presents an exciting avenue for achieving greater specificity. Furthermore, the application of advanced synthetic methodologies, including asymmetric synthesis, will continue to provide access to novel and stereochemically defined pyridinylethanol compounds with improved pharmacological profiles.[17][18] As our understanding of the intricate roles of cholinergic receptors in health and disease continues to grow, the versatile pyridinylethanol scaffold is poised to remain a cornerstone of drug discovery efforts in this critical area of neuroscience.

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. From ab initio quantum mechanics to molecular neurobiology: A cation–π binding site in the nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of VU6028418: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. juser.fz-juelich.de [juser.fz-juelich.de]

- 12. Binding interactions with the complementary subunit of nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. innoprot.com [innoprot.com]

- 16. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 17. soc.chim.it [soc.chim.it]

- 18. Chiralpedia - Online resource for Chiral Science [chiralpedia.com]

Commercial Sourcing and Technical Guide for (R)-1-(pyridin-4-yl)ethanol

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(pyridin-4-yl)ethanol, a chiral alcohol featuring a pyridine ring, is a crucial building block in the pharmaceutical and fine chemical industries.[1] Its stereospecific structure makes it a valuable intermediate in the synthesis of more complex molecules, including GPR119 receptor agonists for metabolic disorders and other biologically active compounds.[1] The pyridine moiety allows for π-π stacking and hydrogen bonding, influencing its binding affinity and specificity in various applications.[1] This guide provides a comprehensive overview of commercial suppliers, synthesis, and quality control protocols for this compound to assist researchers and developers in its effective procurement and application.

Commercial Suppliers

A variety of chemical suppliers offer this compound in quantities ranging from milligrams to kilograms, catering to both research and development as well as commercial-scale needs. The purity of the commercially available product is typically high, often exceeding 98%, with enantiomeric excess (ee) values of 99% or greater. While pricing is often available upon request, the following table summarizes key information from several notable suppliers.

| Supplier | Purity/Specification | Available Quantities |

| Smolecule | In Stock | Inquire for details |

| Echemi (Hangzhou Royalchem Co.,LTD) | 99+% (99+% ee) | Inquire for details (e.g., $1/KG EXW mentioned)[2] |

| BLDpharm | Inquire for details | Inquire for details |

| CymitQuimica | 98% | 100mg, 250mg, 1g, 5g, 10g, 25g, 100g |

| Santa Cruz Biotechnology, Inc. | Inquire for details | Inquire for details |

| Dayang Chem (Hangzhou) Co.,Ltd. | Inquire for details | Inquire for details |

| Amadis Chemical Company Limited | Inquire for details | Inquire for details |

| BOC Sciences | Inquire for details | Inquire for details |

Experimental Protocols

Synthesis: Asymmetric Reduction of 4-Acetylpyridine

A prevalent method for the synthesis of this compound is the asymmetric reduction of the corresponding ketone, 4-acetylpyridine.[1][3] This approach utilizes a chiral catalyst to stereoselectively produce the desired (R)-enantiomer.

Materials:

-

4-Acetylpyridine

-

Borane-dimethyl sulfide complex (BH₃-SMe₂)

-

Chiral spiroborate ester catalyst (e.g., derived from diphenylprolinol and ethylene glycol)[3]

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Diatomaceous earth

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A solution of the chiral spiroborate ester catalyst (1-10 mol%) in anhydrous THF is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

4-Acetylpyridine is added to the catalyst solution.

-

The reaction mixture is cooled to a suitable temperature (e.g., 0 °C or room temperature, depending on the catalyst and desired selectivity).

-

Borane-dimethyl sulfide complex (1.6 equivalents) is added dropwise to the stirred solution.

-

The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the consumption of the starting material.

-

Upon completion, the reaction is quenched by the slow addition of methanol at 0 °C.

-

The mixture is allowed to warm to room temperature and then refluxed overnight to ensure complete decomposition of borane complexes.[3]

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or deactivated aluminum oxide to yield this compound.[3]

Quality Control: Enantiomeric Purity Determination by Chiral HPLC

The determination of enantiomeric excess (ee) is a critical quality control step.[4] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.

Materials and Equipment:

-

This compound sample

-

Racemic 1-(pyridin-4-yl)ethanol standard

-

HPLC grade solvents (e.g., n-heptane, ethanol, diethylamine)

-

Chiral HPLC column (e.g., polysaccharide-based like CHIRALPAK®)

-

HPLC system with a UV detector

Procedure: